molecular formula C20H14NO+ B13774746 2,3-Diphenylindolizin-4-ium-1-one

2,3-Diphenylindolizin-4-ium-1-one

Cat. No.: B13774746
M. Wt: 284.3 g/mol
InChI Key: XKASVGSERSOBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylindolizin-4-ium-1-one is a heterocyclic compound characterized by its unique indolizine core structure, substituted with phenyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylindolizin-4-ium-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylacetonitrile with 2-bromoacetophenone in the presence of a base can lead to the formation of the indolizine ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylindolizin-4-ium-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

2,3-Diphenylindolizin-4-ium-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenylindolizin-4-ium-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s planar structure allows it to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Uniqueness: 2,3-Diphenylindolizin-4-ium-1-one is unique due to its ionic nature and the presence of the indolizine ring system, which imparts distinct electronic and steric properties. These characteristics make it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

Molecular Formula

C20H14NO+

Molecular Weight

284.3 g/mol

IUPAC Name

2,3-diphenylindolizin-4-ium-1-one

InChI

InChI=1S/C20H14NO/c22-20-17-13-7-8-14-21(17)19(16-11-5-2-6-12-16)18(20)15-9-3-1-4-10-15/h1-14H/q+1

InChI Key

XKASVGSERSOBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([N+]3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.